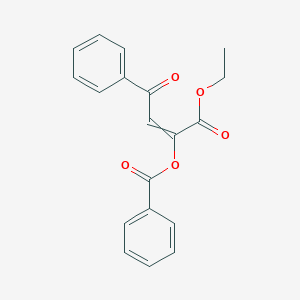
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a dioxo group, a phenyl group, and a benzoate ester
Preparation Methods
The synthesis of 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 1-ethoxy-1,4-dioxo-4-phenylbut-2-en-2-ol with benzoic acid under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate can be compared with similar compounds such as:
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and applications.
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl acetate: The acetate ester may exhibit different chemical properties and reactivity compared to the benzoate ester.
1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl propionate: The propionate ester may have different solubility and stability characteristics.
Properties
CAS No. |
84302-14-7 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(1-ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl) benzoate |
InChI |
InChI=1S/C19H16O5/c1-2-23-19(22)17(13-16(20)14-9-5-3-6-10-14)24-18(21)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
HBFZLABOZUPODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















